Cas no 853890-15-0 (methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate)

methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate
- methyl 4,5-dimethoxy-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate
- HMS3449O19
- Z63123956
- AKOS016246587
- F1787-0070
- 853890-15-0
- AKOS001175783
- methyl 4,5-dimethoxy-2-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]benzoate
- methyl 4,5-dimethoxy-2-(1-oxo-3-phenylisochroman-6-carboxamido)benzoate
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- Inchi: 1S/C26H23NO7/c1-31-22-13-19(25(29)33-3)20(14-23(22)32-2)27-24(28)16-9-10-18-17(11-16)12-21(34-26(18)30)15-7-5-4-6-8-15/h4-11,13-14,21H,12H2,1-3H3,(H,27,28)
- InChI Key: WIZVEJAPPAXDGR-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC(C(NC3C=C(C(=CC=3C(=O)OC)OC)OC)=O)=CC=2CC1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 461.14745207g/mol
- Monoisotopic Mass: 461.14745207g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 737
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 100Ų
methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1787-0070-3mg |
methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate |
853890-15-0 | 90%+ | 3mg |
$63.0 | 2023-08-14 | |
Life Chemicals | F1787-0070-5mg |
methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate |
853890-15-0 | 90%+ | 5mg |
$69.0 | 2023-08-14 | |
Life Chemicals | F1787-0070-20μmol |
methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate |
853890-15-0 | 90%+ | 20μmol |
$79.0 | 2023-08-14 | |
Life Chemicals | F1787-0070-5μmol |
methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate |
853890-15-0 | 90%+ | 5μmol |
$63.0 | 2023-08-14 | |
Life Chemicals | F1787-0070-4mg |
methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate |
853890-15-0 | 90%+ | 4mg |
$66.0 | 2023-08-14 | |
Life Chemicals | F1787-0070-2μmol |
methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate |
853890-15-0 | 90%+ | 2μmol |
$57.0 | 2023-08-14 | |
Life Chemicals | F1787-0070-2mg |
methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate |
853890-15-0 | 90%+ | 2mg |
$59.0 | 2023-08-14 | |
Life Chemicals | F1787-0070-1mg |
methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate |
853890-15-0 | 90%+ | 1mg |
$54.0 | 2023-08-14 | |
Life Chemicals | F1787-0070-20mg |
methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate |
853890-15-0 | 90%+ | 20mg |
$99.0 | 2023-08-14 | |
Life Chemicals | F1787-0070-30mg |
methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate |
853890-15-0 | 90%+ | 30mg |
$119.0 | 2023-08-14 |
methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate Related Literature
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Louis Porte RSC Adv., 2014,4, 64506-64513
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Ping Tong Food Funct., 2020,11, 628-639
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
Additional information on methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate
Introduction to Methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate (CAS No. 853890-15-0)
Methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 853890-15-0, represents a complex molecular structure that integrates multiple pharmacophoric elements, making it a promising candidate for further research and development in drug discovery.
The molecular framework of methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate is characterized by the presence of several functional groups that contribute to its unique chemical properties and potential biological activities. Specifically, the compound contains a benzoate moiety, which is a common feature in many pharmacologically active molecules, along with methoxy groups that enhance lipophilicity and metabolic stability. The presence of a 1H-benzopyran scaffold further adds to its structural complexity and suggests potential interactions with biological targets.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structure of methyl 4,5-dimethoxy-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)benzoate presents an intriguing combination of features that make it a valuable tool for investigating potential therapeutic applications. For instance, the benzopyran moiety has been shown to exhibit properties that are relevant to neurological disorders, while the benzoate group is often associated with anti-inflammatory and analgesic effects.
Current research in medicinal chemistry increasingly emphasizes the importance of rational drug design, where the structural features of a compound are carefully tailored to optimize its interaction with biological targets. The multifaceted nature of methyl 4,5-dimethoxy-2-(1-o x o -3 -phenyl -3 ,4 -dihydro -1 H -2 -benzopyran -6 -amido)benzoate makes it an attractive candidate for such studies. By leveraging computational modeling and high-throughput screening techniques, researchers can explore its potential as a lead compound for various therapeutic indications.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic transformations, have been employed to construct the complex core structure efficiently. These synthetic strategies not only highlight the synthetic prowess of modern organic chemistry but also underscore the importance of innovative approaches in drug development.
From a biological perspective, the activity of methyl 4,5-dimethoxy-2-(1-o x o -3 -phenyl -3 ,4 -dihydro -1 H -2 -benzopyran -6 -amido)benzoate is likely influenced by its ability to interact with specific proteins and enzymes. Preliminary studies have suggested that compounds with similar structural motifs may exhibit inhibitory effects on enzymes involved in inflammatory pathways. This aligns with ongoing efforts to develop small-molecule inhibitors that can modulate these pathways without significant side effects.
The benzoate group in particular has been extensively studied for its pharmacological properties. In addition to its role in anti-inflammatory drugs, benzoates are also known for their antimicrobial and anticonvulsant activities. The methoxy groups further enhance these properties by improving solubility and bioavailability. Together, these features make methyl 4,5-dimethoxy-2-(1-o x o -3 -phenyl -3 ,4 -dihydro -1 H -2 -benzopyran -6 -amido)benzoate a versatile molecule with potential applications across multiple therapeutic areas.
In conclusion, methyl 4,5-dimethoxy-2-(1-o x o -3 -phenyl -3 ,4 -dihydro -1 H -2 -benzopyran -6 -amido)benzoate (CAS No. 853890-15-0) represents a fascinating compound with significant potential in pharmaceutical research. Its complex structure and diverse functional groups position it as a valuable candidate for further exploration in drug discovery. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapeutic strategies.
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